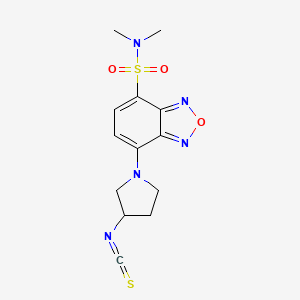
7-(3-isothiocyanatopyrrolidin-1-yl)-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-isothiocyanatopyrrolidin-1-yl)-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide is a fluorescent labeling reagent used in various analytical and bioanalytical applications. This compound is known for its ability to form stable derivatives with primary and secondary amines, making it valuable in the detection and quantification of amino acids, peptides, and other biomolecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-isothiocyanatopyrrolidin-1-yl)-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide involves multiple steps. One common method includes the reaction of 4-chloro-7-nitro-2,1,3-benzoxadiazole with N,N-dimethylsulfamide to form 4-(N,N-dimethylaminosulfonyl)-7-nitro-2,1,3-benzoxadiazole. This intermediate is then reacted with 3-isothiocyanatopyrrolidine to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets analytical standards .
Análisis De Reacciones Químicas
Types of Reactions
7-(3-isothiocyanatopyrrolidin-1-yl)-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide primarily undergoes nucleophilic substitution reactions with primary and secondary amines. This reaction forms stable thiourea derivatives, which are highly fluorescent and can be easily detected using various analytical techniques .
Common Reagents and Conditions
The common reagents used in these reactions include primary and secondary amines, often in the presence of a base such as triethylamine or dimethylaminopyridine (DMAP). The reactions are typically carried out in organic solvents like acetonitrile or methanol at room temperature .
Major Products
The major products of these reactions are the thiourea derivatives formed by the reaction of the isothiocyanate group with the amine groups. These derivatives exhibit strong fluorescence, making them useful in various analytical applications .
Aplicaciones Científicas De Investigación
7-(3-isothiocyanatopyrrolidin-1-yl)-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-(3-isothiocyanatopyrrolidin-1-yl)-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide involves the formation of a covalent bond between the isothiocyanate group and the amine group of the target molecule. This reaction results in the formation of a stable thiourea derivative, which exhibits strong fluorescence. The fluorescence properties of the derivative allow for its detection and quantification using various analytical techniques .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-aminopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-APy)
- 4-(3-isothiocyanatopyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole
Uniqueness
Compared to similar compounds, 7-(3-isothiocyanatopyrrolidin-1-yl)-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide offers unique advantages such as higher fluorescence intensity and better stability of the thiourea derivatives. These properties make it particularly valuable in applications requiring high sensitivity and precision .
Propiedades
IUPAC Name |
7-(3-isothiocyanatopyrrolidin-1-yl)-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3S2/c1-17(2)23(19,20)11-4-3-10(12-13(11)16-21-15-12)18-6-5-9(7-18)14-8-22/h3-4,9H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXYIIXTKUQWPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N3CCC(C3)N=C=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













